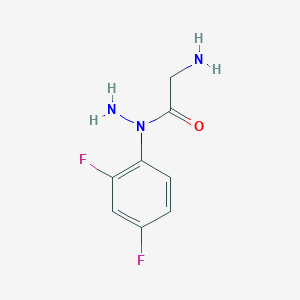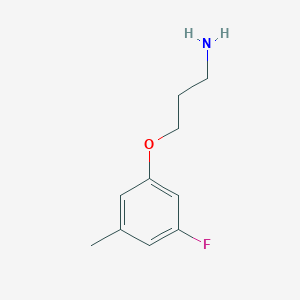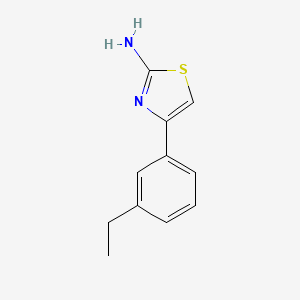
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is an organic compound with a complex structure that includes a methoxycarbonyl group, a methyl group, and a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylphenol and methyl chloroformate.
Esterification: 3-methylphenol is reacted with methyl chloroformate in the presence of a base such as pyridine to form 4-(methoxycarbonyl)-3-methylphenol.
Etherification: The intermediate 4-(methoxycarbonyl)-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Key considerations include:
Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions such as temperature, solvent choice, and reaction time.
Purification: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Safety and Environmental Concerns: Proper handling of reagents and waste management to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(4-(Carboxy)-3-methylphenoxy)acetic acid.
Reduction: 2-(4-(Hydroxymethyl)-3-methylphenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid exerts its effects depends on its application. In a biological context, it may interact with specific enzymes or receptors, altering biochemical pathways. The methoxycarbonyl group can act as a prodrug moiety, which is metabolized in vivo to release the active drug.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Carboxy-3-methylphenoxy)acetic acid: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
2-(4-Hydroxymethyl-3-methylphenoxy)acetic acid: Similar structure but with a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and biological activity. This functional group can be modified to tailor the compound’s properties for specific applications.
Propiedades
IUPAC Name |
2-(4-methoxycarbonyl-3-methylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-7-5-8(16-6-10(12)13)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIPBWAPQKBQPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride](/img/structure/B8068182.png)
![tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B8068195.png)








amine](/img/structure/B8068272.png)

